molecular formula C20H23N5O3 B11248810 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11248810
M. Wt: 381.4 g/mol
InChI Key: ZQCHMXKODJMZTC-UHFFFAOYSA-N
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Description

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound featuring a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethyl-1H-pyrazole with ethyl acetoacetate under acidic conditions to form the pyrazole-pyrimidine intermediate. This intermediate is then reacted with 4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazol-4-amine: Shares the pyrazole moiety but lacks the pyrimidine and acetamide groups.

    2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}ethanol: Similar pyrimidine structure but different functional groups.

    3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: Contains multiple pyrazole units but different core structure.

Uniqueness

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its combination of pyrazole and pyrimidine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H23N5O3/c1-5-15-11-19(27)24(20(22-15)25-14(3)10-13(2)23-25)12-18(26)21-16-6-8-17(28-4)9-7-16/h6-11H,5,12H2,1-4H3,(H,21,26)

InChI Key

ZQCHMXKODJMZTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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